2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Overview
Description
2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the reaction of 4-ethenylbenzyl chloride with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: The compound has shown promise in preclinical studies as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of key biological processes. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE include:
- 1,2,4-Triazolo[1,5-a]pyrimidine derivatives
- 1,2,3-Triazole derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, such as the presence of the ethenylphenylmethylsulfanyl group and the dimethyl substitution on the triazolopyrimidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-4-13-5-7-14(8-6-13)10-21-16-18-15-17-11(2)9-12(3)20(15)19-16/h4-9H,1,10H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOYEYIMUBBUQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC3=CC=C(C=C3)C=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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